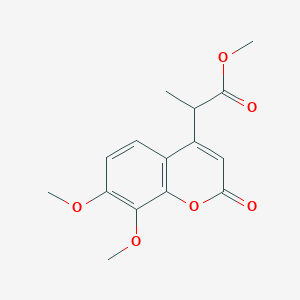

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

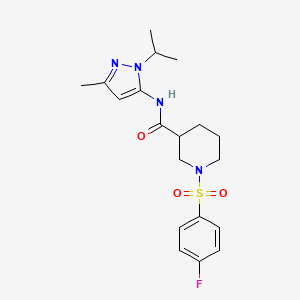

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a chemical compound with the molecular formula C15H16O6 . It contains a total of 43 bonds, including 25 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic esters, 1 aliphatic ketone, and 2 aromatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-4-yl group attached to a propanoate group. The chromen-4-yl group contains two methoxy groups at positions 7 and 8, and an oxo group at position 2 . The crystal structure of a similar compound, 3-methyl-2-oxo-2H-chromen-7-yl propionate, shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .科学的研究の応用

Multicomponent Synthesis Approach

A multicomponent protocol for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one was developed, highlighting an efficient one-stage method involving carbonyl compounds and Meldrum’s acid. This method offers advantages like readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures that avoid chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).

Green Chemistry in Synthesis

The synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl) methylene]-1,3-dioxane-4,6-diones by Knoevenagel condensation in the presence of an ionic liquid at room temperature was reported. This method is noted for its simplicity, mild conditions, rapid reactions, and excellent yields, showcasing the role of green chemistry (Shelke et al., 2009).

Novel Nanodrug Design for Cancer Therapy

A study focused on developing a novel nanosize drug candidate for cancer therapy using a compound synthesized by the condensation reaction of 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester. The research emphasized the cytotoxic effects against cancer cell lines and used molecular docking analysis and DNA binding assays to elucidate the interaction mechanisms, highlighting the potential in drug design and cancer therapy (Budama-Kilinc et al., 2020).

Antibacterial and Antioxidant Agents

The synthesis of coumarin derivatives containing pyrazole and indenone rings was explored for their potent antioxidant and antihyperglycemic activities. Compounds demonstrated significant in vitro antioxidant activity and in vivo antihyperglycemic activity, suggesting their utility in medicinal chemistry for developing therapeutic agents (Kenchappa et al., 2017).

Advanced Drug Delivery Systems

Research into the synthesis, formulation, in vitro, and in silico evaluations of new nanodrugs for cancer therapy suggests significant advancements in drug delivery systems. Controlled release formulations and molecular docking analysis provide insights into the interactions with DNA and potential pharmacokinetics, indicating a forward path in nanodrug development and cancer treatment strategies (Budama-Kilinc et al., 2020).

特性

IUPAC Name |

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSPXLDLUQVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)